![molecular formula C41H81NO2 B15149003 {2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine](/img/structure/B15149003.png)
{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioleyloxy-3-dimethylaminopropane is an ionizable cationic lipid with a protonatable tertiary amine head group that shows a positive charge at low pH. This compound is highly efficient at encapsulating nucleic acids to form lipoplexes during synthesis by reducing the physiological pH, which readily passes through the cell membrane. These properties make 1,2-dioleyloxy-3-dimethylaminopropane highly suitable for transfection and drug delivery applications .
Métodos De Preparación
1,2-Dioleyloxy-3-dimethylaminopropane is synthesized through a series of chemical reactions involving oleic acid and dimethylaminopropane. The synthetic route typically involves the esterification of oleic acid with dimethylaminopropane under specific reaction conditions. Industrial production methods often involve large-scale esterification processes, followed by purification steps to obtain the desired product .
Análisis De Reacciones Químicas
1,2-Dioleyloxy-3-dimethylaminopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
1,2-Dioleyloxy-3-dimethylaminopropane has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of cationic liposomes and lipid nanoparticles.
Biology: Efficiently encapsulates nucleic acids for gene delivery and transfection.
Medicine: Implicated in gene therapy and drug delivery systems.
Industry: Used in the formulation of lipid-based nanoparticles for various applications
Mecanismo De Acción
The mechanism of action of 1,2-dioleyloxy-3-dimethylaminopropane involves its ability to encapsulate nucleic acids and facilitate their delivery into cells. The compound’s ionizable cationic nature allows it to form complexes with negatively charged nucleic acids, which can then be taken up by cells. Once inside the cell, the compound helps release the nucleic acids from endosomes, enabling their therapeutic effects .
Comparación Con Compuestos Similares
1,2-Dioleyloxy-3-dimethylaminopropane is often compared with other cationic lipids such as 1,2-dioleoyl-3-dimethylaminopropane and N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride. These compounds share similar properties but differ in their head groups and overall structure. 1,2-Dioleyloxy-3-dimethylaminopropane is unique in its ability to efficiently encapsulate nucleic acids and facilitate their delivery into cells, making it highly suitable for gene therapy and drug delivery applications .
Propiedades
Fórmula molecular |
C41H81NO2 |
|---|---|
Peso molecular |
620.1 g/mol |
Nombre IUPAC |
N,N-dimethyl-2,3-bis(octadec-9-enoxy)propan-1-amine |
InChI |
InChI=1S/C41H81NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3 |
Clave InChI |
GLGLUQVVDHRLQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B15148936.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15148940.png)
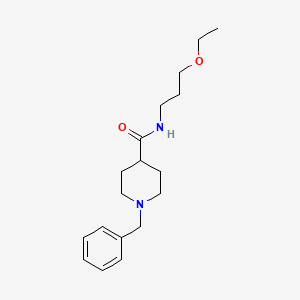
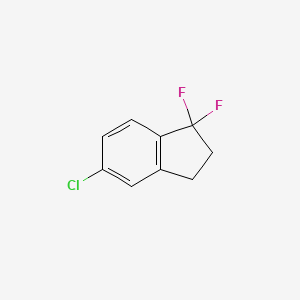
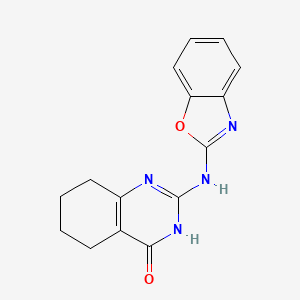
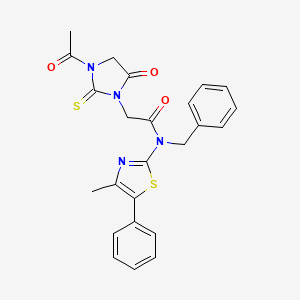
![7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
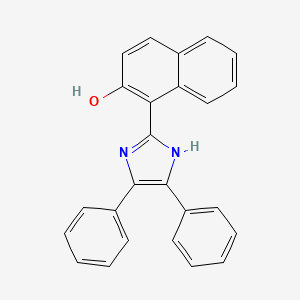
![2-{[(4-Ethoxyphenyl)carbonyl]amino}phenyl 4-ethoxybenzoate](/img/structure/B15148968.png)
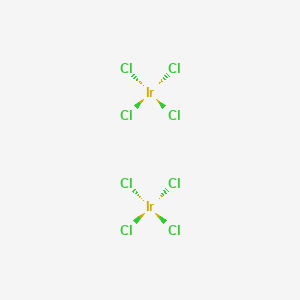
![2-Propenamide, N-[[(4-bromophenyl)amino]thioxomethyl]-3-phenyl-](/img/structure/B15148980.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N'-(4-phenoxyphenyl)pentanediamide](/img/structure/B15148992.png)
